N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyrrolidinone ring, a nitrophenyl group, and a piperazine carboxamide moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c22-15-2-1-3-19(12-15)26-14-16(13-20(26)28)23-21(29)25-10-8-24(9-11-25)17-4-6-18(7-5-17)27(30)31/h1-7,12,16H,8-11,13-14H2,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFZBVWZJKQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperazine Carboxamide: The piperazine ring is synthesized and subsequently reacted with a carboxylic acid derivative to form the carboxamide.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
- N-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
- N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, binding affinity, and therapeutic implications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a piperazine ring, which is crucial for its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with dopamine receptors, particularly the D3 receptor subtype. The fluorophenyl and nitrophenyl groups enhance binding affinity, facilitating interactions that modulate neurotransmission pathways. Research indicates that compounds with similar structures exhibit selective binding to D3 receptors, which are implicated in neuropsychiatric disorders .
Biological Activity Findings
- Dopamine Receptor Binding : Studies have shown that derivatives of piperazine compounds can selectively bind to dopamine D3 receptors, with some showing over 1000-fold selectivity compared to D2 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .
- Antineoplastic Properties : Some derivatives have demonstrated moderate antineoplastic activity against various cancer cell lines. For instance, compounds related to this class have been evaluated for their cytotoxic effects on human cancer cell lines, indicating potential applications in oncology .
- Neuroprotective Effects : The compound's ability to modulate dopamine signaling suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
Binding Affinity of Related Compounds
| Compound Name | Receptor Type | Binding Affinity (nM) | Selectivity Ratio (D3/D2) |
|---|---|---|---|
| Compound A | D3 | 2.6 | >1000 |
| Compound B | D2 | 393 | 1 |
| This compound | D3 | TBD | TBD |
Case Studies
- Dopamine D3 Receptor Selectivity : A study focused on a series of piperazine derivatives found that modifications at the carbonyl group significantly affected binding affinities at the D3 receptor. The presence of specific substituents led to enhanced selectivity and potency against D3 over D2 receptors, highlighting the importance of structural features in drug design .
- Anticancer Activity : In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as TK-10 and HT-29. These findings suggest that the compound may interfere with cellular proliferation pathways, warranting further exploration into its mechanisms of action in cancer therapy .
Q & A
Q. Example SAR Table :
| Substituent (R₁/R₂) | Biological Activity (IC₅₀, nM) | Key Observation |
|---|---|---|
| 3-Fluorophenyl/4-Nitrophenyl | 120 ± 15 (5-HT₂A) | High affinity due to electron-withdrawing nitro group |
| 3-Chlorophenyl/4-Methyl | 450 ± 30 (5-HT₂A) | Reduced activity with methyl substitution |
| 4-Fluorophenyl/Pyridazin-3-yl | 85 ± 10 (D₂) | Enhanced D₂ binding with heterocyclic R₂ |
| (Hypothetical data based on structural analogs in ) |
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability .
- Solubility correction : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts in cell-based assays .
- Orthogonal validation : Confirm receptor binding via radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) and functional cAMP assays .
Advanced: What strategies are effective for identifying molecular targets and pathways?
Answer:
- Radioligand binding screens : Profile affinity across a panel of 50+ GPCRs, kinases, and ion channels (e.g., serotonin, dopamine, sigma receptors) .
- Computational docking : Use Schrödinger’s Glide to model interactions with 5-HT₂A (PDB: 6WGT) and prioritize high-scoring targets .
- Transcriptomics : Treat neuronal SH-SY5Y cells and analyze RNA-seq data for pathway enrichment (e.g., MAPK, NF-κB) .
Advanced: How can stability and pharmacokinetic properties be assessed preclinically?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., 85% bound in human plasma) .
- Blood-brain barrier (BBB) penetration : Assess logP (calculated ~2.8) and conduct in situ perfusion models in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
